[1-(3-Methoxypropyl)cyclobutyl]methanol is a chemical compound with the molecular formula and a molecular weight of 158.24 g/mol. It is categorized under cyclobutane derivatives and has garnered attention due to its potential pharmaceutical applications, particularly in inhibiting specific mutations such as KRAS G12D, which is linked to various cancers .
The compound is identified by the CAS number 433219-86-4 and is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a cyclobutane ring. Its structural characteristics place it within the broader category of cyclic compounds, specifically those that incorporate methoxy and propyl substituents .
The synthesis of [1-(3-Methoxypropyl)cyclobutyl]methanol involves several steps, typically starting from commercially available cyclobutane derivatives. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques like chromatography may be utilized for purification purposes .
The molecular structure of [1-(3-Methoxypropyl)cyclobutyl]methanol can be represented as follows:
This structure can be visualized using molecular modeling software, which allows for analysis of its three-dimensional conformation and potential interactions with biological targets.
[1-(3-Methoxypropyl)cyclobutyl]methanol can participate in various chemical reactions typical for alcohols:
These reactions are significant in synthetic organic chemistry, allowing for the modification of [1-(3-Methoxypropyl)cyclobutyl]methanol into more complex molecules with enhanced biological activity .
The mechanism by which [1-(3-Methoxypropyl)cyclobutyl]methanol exerts its biological effects involves interaction with specific protein targets associated with cell signaling pathways. For instance, its inhibitory activity against KRAS G12D mutations suggests that it may interfere with downstream signaling cascades involved in cell proliferation and survival.
Research indicates that compounds targeting KRAS mutations can lead to reduced tumor growth in preclinical models, highlighting the therapeutic potential of [1-(3-Methoxypropyl)cyclobutyl]methanol in cancer treatment .
Relevant data regarding these properties can be found in chemical databases and literature focusing on similar compounds .
[1-(3-Methoxypropyl)cyclobutyl]methanol has potential applications in medicinal chemistry, particularly in drug development targeting oncogenic mutations. Its ability to selectively inhibit KRAS G12D could make it a candidate for further research in cancer therapeutics. Additionally, its unique structural features may allow for the exploration of new derivatives with enhanced efficacy or reduced toxicity profiles.
The construction of the strained cyclobutane ring in [1-(3-Methoxypropyl)cyclobutyl]methanol leverages advanced methodologies, with ring-strain-driven reactions emerging as a key strategy. Bicyclo[1.1.0]butane (BCB) boronate complexes enable 1,2-migratory rearrangements to access multisubstituted cyclobutanes. In one approach, BCB sulfoxide precursors undergo Pd-catalyzed coupling with organoboronic esters (e.g., PhBpin), facilitating strain-release-driven C–C σ-bond functionalization. This achieves cis-cyclobutane boronic esters in >82% yield and 93% ee, with the boronic ester moiety allowing downstream elaboration to the hydroxymethyl group [1] .
Alternative routes employ [2+2] cycloadditions between alkenes and ketenes, where steric modulation of the methoxypropyl chain controls regioselectivity. For example, copper-catalyzed cyclobutanation of allyl 3-methoxypropyl ethers yields 1,3-disubstituted cyclobutanes, which are oxidized to carboxylic acids and reduced to the primary alcohol .
Table 1: Cyclobutane Ring-Closing Methods
Method | Precursor | Catalyst | Yield (%) | Key Product Feature |
---|---|---|---|---|
BCB 1,2-Migration | Bicyclo[1.1.0]butyl sulfoxide | Pd/L7 | 82–95 | cis-Boronic ester |
[2+2] Cycloaddition | Allyl 3-methoxypropyl ether | Cu(OTf)₂ | 65–78 | 1,3-Disubstituted cyclobutane |
Ring Expansion | Cyclopropyl carbinol | Rh₂(OAc)₄ | 70 | Quaternary carbon center |
Stereoselective installation of the 3-methoxypropyl chain requires addressing conformational flexibility and prochiral centers. Deuterium-labeling studies reveal that asymmetric hydrogenation of exocyclic alkenes tethered to cyclobutanes achieves >20:1 diastereoselectivity when using DuPhos-Rh catalysts. The methoxy group’s chelating ability directs facial selectivity, while steric bulk of the cyclobutane suppresses epimerization .
For acyclic precursors, enzymatic resolution using lipases (e.g., CAL-B) selectively acylates the R-enantiomer of 3-(cyclobutylidene)propan-1-ol. The kinetic resolution (KR) affords enantiopure alcohols (ee >99%) and esters, with the methoxy group introduced later via Williamson ether synthesis to preserve chirality [5] . Temperature-controlled Mitsunobu reactions invert stereocenters in 3-hydroxypropyl intermediates, enabling access to both enantiomers of the target molecule [5].
The bifunctional nature of [1-(3-Methoxypropyl)cyclobutyl]methanol necessitates orthogonal protection:
Carbamate protection (Boc, Cbz, Fmoc) stabilizes amines during cyclobutane formation if amino analogs are synthesized. Fmoc deprotection (piperidine) is compatible with cyclobutanol stability, unlike strong-acid Boc removal [2] .
Table 2: Protection/Deprotection Strategies
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Hydroxymethyl | TBS ether | TBSCl, imidazole | TBAF/THF | Stable to Grignard reagents |
Primary alcohol | Cbz carbamate | CbzCl, Na₂CO₃ | H₂, Pd/C | Tolerant of cyclobutane |
Methoxypropyl | Benzyl ether | BnBr, NaH | H₂ (50 psi), Pd(OH)₂/C | Orthogonal to silyl groups |
Asymmetric synthesis of the cyclobutane core employs chiral catalysts to control quaternary stereocenters:
Table 3: Asymmetric Catalysis Performance
Method | Catalyst/Ligand | Substrate Scope | ee Range (%) | Limitation |
---|---|---|---|---|
Pd-DYKAT of BCB boronates | L7 (Bisphosphine) | Aryl, alkenyl triflates | 88–99 | Sensitive to steric bulk |
Rh-Catalyzed Hydrogenation | DuPhos-Rh | Cyclobutylidene acetates | >95 | Requires α,β-unsaturated esters |
Cu-Bisoxazoline Cycloaddition | Box-Cu(OTf)₂ | Vinyl ethers | 90–97 | Low yield with alkyl substituents |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1